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molecular formula C9H10O B1595887 1-phenylprop-2-en-1-ol CAS No. 4393-06-0

1-phenylprop-2-en-1-ol

Cat. No. B1595887
M. Wt: 134.17 g/mol
InChI Key: MHHJQVRGRPHIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08937091B2

Procedure details

Benzaldehyde (342 mg) was mixed with THF (4 ml) and further mixed with vinylmagnesium bromide (1 N solution) (4 mL), followed by stirring for 12 hours to obtain the title compound (320 mg).
Quantity
342 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:9]([Mg]Br)=[CH2:10]>C1COCC1>[CH:9]([CH:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[OH:8])=[CH2:10]

Inputs

Step One
Name
Quantity
342 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(=C)[Mg]Br

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(=C)C(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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